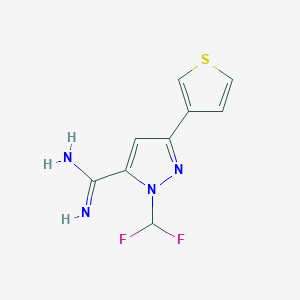
1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide
Descripción general
Descripción
1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide is a useful research compound. Its molecular formula is C9H8F2N4S and its molecular weight is 242.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(Difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the synthesis, biological evaluations, mechanisms of action, and structure-activity relationships (SAR) associated with this compound.
- IUPAC Name: this compound
- Molecular Formula: C9H8F2N4S
- Molecular Weight: 242.24 g/mol
- CAS Number: 2098104-19-7
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization of appropriate precursors. Flow microreactor systems can enhance the efficiency and sustainability of the synthesis process.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluoromethyl group and thiophene ring enhance its binding affinity and specificity, potentially leading to inhibition or activation of target proteins.
Biological Activity Overview
Research indicates that compounds similar to 1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole derivatives exhibit a broad spectrum of biological activities:
Antiproliferative Activity
Studies have shown that pyrazole derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Compound C5 from a related study demonstrated an IC₅₀ value of 0.08 μM against MCF-7 breast cancer cells, indicating potent inhibitory activity comparable to established drugs like erlotinib .
Antifungal and Antiviral Activities
Recent studies on pyrazolecarbamide derivatives have revealed potential antifungal and antiviral properties:
- A study demonstrated that certain pyrazole derivatives displayed high antifungal activity against pathogens such as Rhizoctonia solani, with effective concentrations much lower than commercial fungicides .
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound positions it favorably in SAR studies. Variations in substituents on the thiophene ring or modifications to the pyrazole core can significantly influence biological activity.
| Compound | Biological Activity | IC₅₀ Value |
|---|---|---|
| C5 | Antiproliferative | 0.08 μM |
| T24 | Antifungal | EC₅₀ = 0.45 mg/L |
Case Studies
- Anticancer Activity : In a comparative study, several pyrazole derivatives were synthesized and tested for their anticancer properties. The results indicated that modifications in the difluoromethyl group significantly affected the compounds' efficacy against cancer cell lines .
- Fungal Inhibition : A series of pyrazole derivatives were evaluated for their antifungal activities against various pathogens. The findings highlighted that some derivatives exhibited superior efficacy compared to traditional antifungal agents, suggesting potential applications in agriculture and medicine .
Propiedades
IUPAC Name |
2-(difluoromethyl)-5-thiophen-3-ylpyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N4S/c10-9(11)15-7(8(12)13)3-6(14-15)5-1-2-16-4-5/h1-4,9H,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUDQIVUYCWDOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C(=C2)C(=N)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















